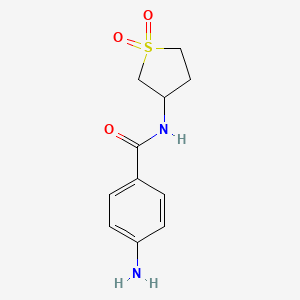

4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Description

4-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative characterized by a 4-aminobenzoyl group linked to a tetrahydrothiophene-1,1-dioxide moiety at the amide nitrogen. This compound’s structure combines aromatic and sulfone-functionalized heterocyclic components, which are often associated with enhanced solubility and bioactivity.

Properties

IUPAC Name |

4-amino-N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPOXXSBHLYAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the reaction of 4-aminobenzamide with a suitable dioxidotetrahydrothiophene derivative. One common method involves the use of methyl cyanoacetate and substituted aryl or heteryl amines under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene moiety to a simpler thiophene derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as an activator of specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Chlorobenzyl or trifluoromethylphenyl substituents (e.g., compounds 11, 12 in ) enhance lipophilicity, as evidenced by their synthesis in non-polar solvents and high melting points .

- The tetrahydrothiophene-1,1-dioxide group introduces a polar sulfone moiety, likely improving aqueous solubility compared to halogenated analogs but reducing it relative to hydroxylated derivatives (e.g., ’s MIC-active compound) .

Enzyme Inhibition

- Carbonic Anhydrase (CA) Inhibition : Sulfonamide-containing benzamides (e.g., 2 in ) inhibit hCA II with IC50 values of 0.09–0.58 µM, whereas sulfone-containing analogs like the target compound may exhibit distinct binding due to sulfone vs. sulfonamide electronic profiles .

- Acetylcholinesterase (AChE) Inhibition : Benzamide derivatives with halogenated aromatic groups (e.g., 11 , 12 ) show preferential AChE inhibition over butyrylcholinesterase (BuChE), a trend that may extend to the target compound depending on substituent interactions .

Antimicrobial Activity

Anticancer Potential

- Benzamide-thiophene hybrids (e.g., 11a-d in ) exhibit cytotoxic activity, suggesting that the target compound’s tetrahydrothiophene dioxide moiety could similarly enhance anticancer effects through pro-apoptotic or kinase-inhibitory pathways .

Biological Activity

4-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound with significant potential in medicinal chemistry. Its unique structural features, including the dioxidotetrahydrothiophen moiety, suggest various biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- An amino group attached to a benzamide.

- A dioxidotetrahydrothiophen moiety that enhances its reactivity and biological potential.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites. This interaction can lead to altered biological effects, such as inhibition of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs), which are crucial in epigenetic regulation and cancer progression .

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : Compounds structurally related to this benzamide have shown significant cytotoxic effects against leukemia cells (e.g., KG-1 cells), with IC50 values in the micromolar range .

Enzyme Inhibition

The compound's potential as an inhibitor of DNMTs has been highlighted in studies where related compounds demonstrated:

- Inhibition Potency : Specific derivatives showed EC50 values as low as 0.9 µM against human DNMT3A . This suggests that this compound could similarly affect DNA methylation processes.

HDAC Inhibition

Other studies have explored the role of related compounds in inhibiting HDACs:

- Selectivity : Compounds with similar structures exhibited selectivity for class I HDAC isoforms, with IC50 values indicating their potency against HDAC1, HDAC2, and HDAC3 .

Study on DNMT Inhibition

A study focused on the design and synthesis of analogs to SGI-1027 revealed insights into structure-activity relationships (SAR):

- Key Findings : The presence of specific substituents significantly influenced the inhibition activity against DNMTs. For instance, tricyclic moieties decreased activity while bicyclic substituents were well tolerated .

Antitumor Effects in Cell Lines

Another study evaluated the antiproliferative effects of related compounds on cancer cell lines:

- Results : These compounds displayed enhanced potency compared to standard treatments like suberoylanilide hydroxamic acid (SAHA), indicating their potential as novel therapeutic agents .

Data Summary

The following table summarizes key findings from research on this compound and its derivatives:

| Compound | Biological Activity | IC50/EC50 Values | Target |

|---|---|---|---|

| This compound | Cytotoxicity against leukemia cells | ~0.9 µM (against DNMT3A) | DNMTs |

| Related Compound A | HDAC inhibition | 95.2 nM (HDAC1), 260.7 nM (HDAC2) | HDACs |

| Related Compound B | Antiproliferative effects | 2.66 µM (A2780), 1.73 µM (HepG2) | Cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.